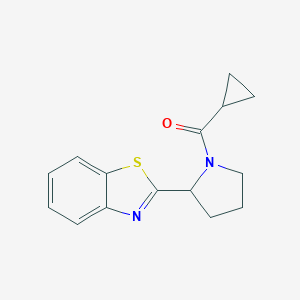
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide, also known as 2-MMC, is a synthetic compound that belongs to the family of benzofurans. It has gained significant attention in recent years due to its potential therapeutic applications in treating various neurological disorders. The compound is known to exhibit psychoactive effects and is commonly used as a research chemical.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. The compound has been shown to increase the levels of these neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. It also exhibits potent neuroprotective effects, making it a valuable tool for studying various neurological disorders. However, the compound also has some limitations. It exhibits psychoactive effects, which may make it difficult to use in certain experiments. Additionally, the compound's exact mechanism of action is not fully understood, which may limit its use in some studies.
Orientations Futures
There are several potential future directions for research involving N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide. One potential direction is to further investigate the compound's neuroprotective properties and its potential use in treating various neurological disorders. Another potential direction is to study the compound's effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further research may be needed to fully understand the compound's mechanism of action and to develop more effective treatments based on its properties.
In conclusion, N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in treating various neurological disorders. The compound exhibits potent neuroprotective effects and has been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and depression. While the compound has several advantages for use in lab experiments, including its ease of synthesis and availability, its psychoactive effects and limited understanding of its mechanism of action may limit its use in some studies. However, further research may help to fully understand the compound's properties and develop more effective treatments based on its properties.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves a multi-step process that includes the reaction of cyclohexanone with methoxyphenylacetic acid to form a ketone intermediate. The intermediate is then reacted with methylamine and formaldehyde to produce N-methyl-N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide. The final step involves the reduction of the intermediate to yield N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has gained significant interest in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit neuroprotective effects and has been studied for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
Nom du produit |
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H21NO3/c1-11-16(17(19)18-12-6-4-3-5-7-12)14-10-13(20-2)8-9-15(14)21-11/h8-10,12H,3-7H2,1-2H3,(H,18,19) |
Clé InChI |
ZGLXZFNEQVVYHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3CCCCC3 |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)


![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)